3-({2-[(4-Nitrophenyl)carbonyl]hydrazinyl}carbonyl)phenyl acetate
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Overview
Description
3-{[(4-NITROPHENYL)FORMOHYDRAZIDO]CARBONYL}PHENYL ACETATE is an organic compound that features a complex structure with multiple functional groups. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of nitrophenyl and formohydrazido groups suggests that it may exhibit unique reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-NITROPHENYL)FORMOHYDRAZIDO]CARBONYL}PHENYL ACETATE typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the intermediate compounds, which are then coupled together under specific reaction conditions. For example, the nitrophenyl group can be introduced through a nitration reaction, while the formohydrazido group can be formed via a hydrazine derivative reaction. The final coupling step often involves esterification to form the acetate group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography. The choice of solvents and reagents is also crucial to minimize side reactions and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3-{[(4-NITROPHENYL)FORMOHYDRAZIDO]CARBONYL}PHENYL ACETATE can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the acetate group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized compounds.
Scientific Research Applications
3-{[(4-NITROPHENYL)FORMOHYDRAZIDO]CARBONYL}PHENYL ACETATE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties that could be useful in treating various diseases.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{[(4-NITROPHENYL)FORMOHYDRAZIDO]CARBONYL}PHENYL ACETATE involves its interaction with specific molecular targets. The nitrophenyl group may interact with enzymes or receptors, leading to a biological response. The formohydrazido group can form hydrogen bonds or other interactions with biomolecules, influencing the compound’s activity. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl Acetate: Similar in structure but lacks the formohydrazido group.
Phenyl Acetate: Lacks both the nitrophenyl and formohydrazido groups.
Formohydrazido Derivatives: Compounds with similar formohydrazido groups but different substituents.
Uniqueness
3-{[(4-NITROPHENYL)FORMOHYDRAZIDO]CARBONYL}PHENYL ACETATE is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
This detailed article provides a comprehensive overview of 3-{[(4-NITROPHENYL)FORMOHYDRAZIDO]CARBONYL}PHENYL ACETATE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C16H13N3O6 |
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Molecular Weight |
343.29 g/mol |
IUPAC Name |
[3-[[(4-nitrobenzoyl)amino]carbamoyl]phenyl] acetate |
InChI |
InChI=1S/C16H13N3O6/c1-10(20)25-14-4-2-3-12(9-14)16(22)18-17-15(21)11-5-7-13(8-6-11)19(23)24/h2-9H,1H3,(H,17,21)(H,18,22) |
InChI Key |
ZTVVWTZBVVHOEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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